molecular formula C26H19FN2O6 B11122537 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11122537
M. Wt: 474.4 g/mol
InChI Key: JADYODXNLXOBCB-UHFFFAOYSA-N
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Description

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and nitro groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the fluoro group: This step may involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methoxyphenyl and nitrophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura or Heck coupling, using appropriate boronic acids or halides.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to improve yield and purity. This may include the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or nitro positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine, methoxy, and nitro groups may enhance its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Similar compounds to 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluorine substituent.

    7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorine substituent instead of fluorine.

    7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-aminophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Contains an amino group instead of a nitro group.

The uniqueness of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H19FN2O6

Molecular Weight

474.4 g/mol

IUPAC Name

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19FN2O6/c1-34-19-9-2-15(3-10-19)12-13-28-23(16-4-7-18(8-5-16)29(32)33)22-24(30)20-14-17(27)6-11-21(20)35-25(22)26(28)31/h2-11,14,23H,12-13H2,1H3

InChI Key

JADYODXNLXOBCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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